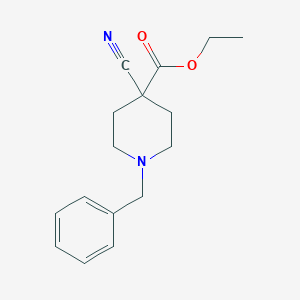

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-15(19)16(13-17)8-10-18(11-9-16)12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMGPVRBKDTWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558581 | |

| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123730-67-6 | |

| Record name | Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123730-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold, incorporating a benzyl group for steric and electronic interactions, a cyano moiety as a potential hydrogen bond acceptor or metabolic handle, and an ethyl ester for modulating lipophilicity, makes it a versatile building block for the synthesis of complex molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic chemistry, guiding decisions on reaction conditions, purification techniques, and formulation development. This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, supported by methodologies for their determination and contextualized with insights relevant to the research and development process.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to ascertain its precise molecular structure and unambiguous identifiers.

Molecular Formula: C₁₆H₂₀N₂O₂

Molecular Weight: 272.35 g/mol [1]

CAS Number: 123730-67-6[1]

Synonyms: 1-Benzyl-4-cyano-4-piperidinecarboxylic acid ethyl ester, Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate[1][2]

The structural arrangement of these atoms dictates the compound's physical and chemical behavior. The piperidine ring, in its chair conformation, is substituted at the 1-position with a benzyl group and at the 4-position with both a cyano and an ethyl carboxylate group. This quaternary center at the 4-position introduces significant steric hindrance and influences the overall topography of the molecule.

Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for its application in a laboratory setting. The following table summarizes the available data for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate. It is important to note that much of the publicly available data for this specific compound is predicted through computational models.

| Property | Value | Source | Notes |

| Appearance | Powder or liquid | [1] | The physical state at standard temperature and pressure can vary depending on purity. |

| Boiling Point | 395.0 ± 42.0 °C at 760 mmHg (Predicted) | [1][2] | This predicted high boiling point is indicative of a molecule with significant intermolecular forces and a relatively high molecular weight. |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] | The predicted density suggests that the compound is slightly denser than water. |

| Flash Point | 192.7 °C (Predicted) | [1][2] | This high predicted flash point indicates a low flammability hazard under normal laboratory conditions. |

| Melting Point | Not available | [2] | The absence of an experimental melting point in readily available literature suggests that the compound may exist as an oil or has not been extensively characterized in its solid state. |

| Refractive Index | 1.554 (Predicted) | [1] | This value is typical for organic molecules of this size and complexity. |

| pKa | 5.86 ± 0.10 (Predicted) | [2] | This predicted pKa is likely associated with the basicity of the piperidine nitrogen. |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific experimental spectra for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate are not widely published, the expected spectral features can be inferred from its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Aromatic protons of the benzyl group, likely appearing in the 7.2-7.4 ppm region.

-

A singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.5-3.7 ppm.

-

A quartet and a triplet for the ethyl ester group (O-CH₂-CH₃) around 4.2 ppm and 1.3 ppm, respectively.

-

A series of multiplets for the piperidine ring protons, likely in the 1.5-3.0 ppm range, with their chemical shifts and coupling patterns being highly dependent on the ring conformation.

-

-

¹³C NMR: The carbon NMR spectrum would provide complementary information:

-

Signals for the aromatic carbons of the benzyl group between 127-140 ppm.

-

A signal for the benzylic carbon around 60-65 ppm.

-

Signals for the ethyl ester carbons, with the carbonyl carbon around 170-175 ppm and the methylene and methyl carbons around 60 ppm and 14 ppm, respectively.

-

Signals for the piperidine ring carbons in the 20-60 ppm range.

-

A signal for the nitrile carbon (C≡N) typically appearing in the 115-125 ppm region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate would be expected to show characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong, sharp band around 1735-1750 cm⁻¹ for the ester carbonyl group.[3]

-

C-O stretch: One or more strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.[3]

-

C-H stretches: Bands for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C stretches: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Property Determination

For researchers synthesizing or working with this compound, experimental verification of its physical properties is crucial. Below are standard, field-proven methodologies for determining key physical constants.

Melting Point Determination

The melting point is a fundamental indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Causality Behind Experimental Choices: A slow heating rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

Caption: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic.

Methodology (Microscale):

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube.

-

Apparatus: A short piece of capillary tubing, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

-

Procedure: The assembly is heated in a suitable heating bath (e.g., silicone oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is stopped, and the temperature at which the liquid just begins to re-enter the capillary is recorded as the micro boiling point.

Trustworthiness: This micro-method is self-validating as the point of re-entry is a precise indicator of the vapor pressure of the liquid equaling the atmospheric pressure.

Caption: Workflow for micro boiling point determination.

Solubility Profile

The solubility of a compound is critical for its handling, purification, and formulation. While quantitative data is scarce, a qualitative solubility profile can be established.

Expected Solubility:

-

Soluble: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Sparingly Soluble to Insoluble: Water, due to the predominantly nonpolar character of the molecule. The ester and nitrile groups provide some polarity, but the large benzyl and piperidine ring systems are hydrophobic.

-

Soluble in Acidic Aqueous Solutions: The basic piperidine nitrogen can be protonated in acidic conditions, forming a more water-soluble salt.

Experimental Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents of varying polarity should be chosen.

-

Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.

-

Observation: The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Safety and Handling

Based on available safety data for analogous compounds and the functional groups present, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate have not been extensively studied.[2] It should be handled as a potentially hazardous substance. It is noted to be an irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Applications in Research and Development

The structural motifs within Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate make it a valuable precursor in the synthesis of various biologically active molecules. The piperidine core is a common feature in many central nervous system (CNS) active drugs. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical elaboration. The benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be functionalized with a variety of substituents. These potential transformations make this compound a versatile starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide has consolidated the existing predicted data and provided a framework for its experimental determination. The structural features, predicted physicochemical properties, and expected spectroscopic signatures outlined herein provide a valuable resource for researchers working with this compound. As with any chemical, adherence to safe laboratory practices is essential. Further research into the experimental characterization of this molecule will undoubtedly enhance its utility in the development of novel therapeutics and other advanced materials.

References

-

1-BENZYL-4-CYANO-4-PIPERIDINECARBOXYLIC ACID ETHYL ESTER. (n.d.). Retrieved January 8, 2026, from [Link]

-

Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | C16H21NO4 | CID 15289672. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

1-Benzylpiperidine-4-carboxylic acid ethyl ester. (2024, April 9). ChemBK. Retrieved January 8, 2026, from [Link]

-

Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

-

Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 8, 2026, from [Link]

-

Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved January 8, 2026, from [Link]

Sources

A Technical Guide to Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction and Nomenclature

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a highly functionalized heterocyclic compound. Its structure, featuring a piperidine ring substituted at the 4-position with both a cyano and an ethyl carboxylate group, makes it a valuable and versatile building block in synthetic organic and medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, characterization data, and its applications, particularly as a precursor for pharmacologically active agents. The dual functionality at the C4 position offers orthogonal chemical handles, allowing for selective modifications to develop libraries of compounds for drug discovery, especially those targeting the central nervous system (CNS).

IUPAC Name and Chemical Identifiers

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The compound is systematically named and registered under several identifiers.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | N/A |

| Synonyms | 4-Piperidinecarboxylic acid, 4-cyano-1-(phenylmethyl)-, ethyl ester; 1-Benzyl-4-cyano-4-piperidinecarboxylic acid ethyl ester | [1] |

| CAS Number | 123730-67-6 | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [1] |

| Molecular Weight | 272.35 g/mol | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The data presented below are predicted values, which serve as a reliable guide for experimental design.

| Property | Value |

| Boiling Point | 395.0 ± 42.0 °C |

| Density | 1.13 ± 0.1 g/cm³ |

| Flash Point | 192.7 °C |

| Refractive Index | 1.554 |

| PSA (Polar Surface Area) | 53.3 Ų |

| XLogP3 | 2.3 |

| (Data sourced from Echemi[1]) |

Synthesis and Mechanism

The construction of the 4,4-disubstituted piperidine ring is a key challenge. A robust and efficient method involves a one-pot cyclization reaction, which is both atom-economical and effective.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule breaks the N1-C2 and N1-C6 bonds of the piperidine ring. This reveals a linear precursor that can be formed from two key synthons: N-benzyl-bis(2-chloroethyl)amine and the ethyl cyanoacetate anion. This approach is advantageous as it builds the complex heterocyclic core in a single, convergent step from readily available starting materials.

Experimental Protocol: Double Alkylation of Ethyl Cyanoacetate

This protocol describes the synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate via the cyclization of N-benzyl-bis(2-chloroethyl)amine with ethyl cyanoacetate.

Materials:

-

N-benzyl-bis(2-chloroethyl)amine

-

Ethyl cyanoacetate

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A three-necked, oven-dried 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

-

Base Addition: Anhydrous toluene (200 mL) and sodium amide (2.2 equivalents) are added to the flask. The suspension is stirred under a nitrogen atmosphere.

-

Nucleophile Formation: Ethyl cyanoacetate (1.0 equivalent) is added dropwise to the stirred suspension at room temperature. The mixture is then gently heated to 50°C for 30 minutes to ensure complete formation of the sodiated nucleophile.

-

Cyclization: A solution of N-benzyl-bis(2-chloroethyl)amine (1.05 equivalents) in 50 mL of anhydrous toluene is added dropwise via the dropping funnel over 1 hour. The reaction mixture is then heated to reflux (approx. 110°C).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (2 x 75 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude oil is purified by column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate to afford the pure Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Mechanistic Insights & Workflow

The reaction proceeds via a tandem Sɴ2 alkylation mechanism. The highly basic sodium amide deprotonates the α-carbon of ethyl cyanoacetate, creating a potent nucleophile. This anion first displaces one chloride from the N-benzyl-bis(2-chloroethyl)amine. The resulting intermediate then undergoes a second, intramolecular Sɴ2 reaction, where the α-carbon attacks the second chloroethyl arm, forming the piperidine ring. The use of a strong, non-nucleophilic base like sodium amide is critical to ensure complete deprotonation without competing side reactions.

Sources

An In-depth Technical Guide to Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and organic synthesis, certain molecules emerge as critical nexuses, pivotal intermediates that unlock pathways to complex and significant target compounds. Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, a substituted piperidine derivative, represents one such cornerstone. Its unique structural features, combining a protected amine, a quaternary center, a nitrile, and an ester, make it a versatile building block, particularly in the synthesis of potent opioid analgesics. This guide aims to provide a comprehensive technical overview of this compound, delving into its synthesis, properties, applications, and the critical safety considerations inherent in its handling. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to work with this important chemical entity responsibly and effectively.

Compound Identification and Core Properties

Chemical Name: Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate CAS Number: 123730-67-6[1] Molecular Formula: C₁₆H₂₀N₂O₂[1] Molecular Weight: 272.35 g/mol [1]

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in a laboratory setting, influencing everything from solvent selection to reaction conditions and purification strategies. The data for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is summarized below.

| Property | Value | Source |

| Appearance | Powder or liquid | [2] |

| Boiling Point | 395.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 192.7 °C | [1] |

| Refractive Index | 1.554 | [1] |

| LogP (XLogP3) | 2.29338 | [1] |

| Topological Polar Surface Area (PSA) | 53.3 Ų | [1] |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a multi-step process that hinges on the creation of the quaternary carbon center at the 4-position of the piperidine ring. The most logical and commonly employed synthetic strategy involves the N-benzylation of a pre-existing ethyl 4-cyanopiperidine-4-carboxylate precursor. This approach provides a high degree of control and generally results in good yields.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into two primary stages: the formation of the core 4-cyanopiperidine-4-carboxylate scaffold, followed by the introduction of the N-benzyl protecting group.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: N-Benzylation of Ethyl 4-cyanopiperidine-4-carboxylate

This protocol describes the final step in the synthesis, the N-alkylation of the piperidine nitrogen. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic benzyl halide. The choice of a suitable base is critical to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, and to neutralize the acid generated during the reaction.

Materials:

-

Ethyl 4-cyanopiperidine-4-carboxylate

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (or another suitable inorganic base like sodium carbonate, or an organic base like triethylamine)

-

Acetonitrile (or another suitable polar aprotic solvent like DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-cyanopiperidine-4-carboxylate (1.0 eq) in acetonitrile.

-

Addition of Reagents: To the stirred solution, add potassium carbonate (2.0-3.0 eq) followed by the dropwise addition of benzyl bromide (1.1-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product in high purity.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

-

Base: Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the secondary amine without causing unwanted side reactions like ester hydrolysis. Its insolubility in acetonitrile allows for easy removal by filtration.

-

Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting piperidine derivative. A greater excess of the base is used to drive the reaction to completion and neutralize the HBr formed.

Applications in Research and Drug Development

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a key intermediate in the synthesis of several pharmacologically active compounds, most notably as a precursor to potent synthetic opioids.[3]

Precursor in Fentanyl and Analog Synthesis

The primary and most well-documented application of this compound is in the synthesis of fentanyl and its numerous analogs. The 4-anilidopiperidine skeleton is the core pharmacophore responsible for the potent analgesic activity of this class of opioids. The synthesis of these molecules often involves the conversion of the 4-cyano group of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate into a 4-anilino group, followed by further modifications.

The general synthetic pathway from this precursor to a fentanyl-like molecule is depicted below.

Caption: General synthetic route from the precursor to Fentanyl analogs.

This strategic position as a precursor has led to regulatory scrutiny of this and related chemicals.

Role in Medicinal Chemistry Research

Beyond its use in the synthesis of established drugs, this compound and its derivatives are valuable tools in medicinal chemistry for the exploration of new chemical space. The piperidine scaffold is a common motif in centrally active agents, and the functional handles on this molecule allow for the generation of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of 4-substituted piperidines are investigated for their potential as receptor agonists and antagonists for a range of neurological disorders.[4]

Safety, Handling, and Storage

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

-

Avoid Contact: Prevent contact with skin and eyes.[2] In case of contact, flush the affected area with copious amounts of water.

-

Handling: Use non-sparking tools and avoid the formation of dust and aerosols.[2]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

-

In case of a spill, evacuate the area and handle the cleanup with appropriate PPE.

-

Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a chemical intermediate of significant importance, primarily due to its role as a versatile precursor in the synthesis of complex nitrogen-containing heterocyclic compounds. Its most notable application is in the production of potent synthetic opioids, a fact that underscores the need for responsible handling and awareness of its regulatory status. For the medicinal chemist and drug development professional, this molecule offers a valuable scaffold for the creation of novel therapeutic agents. A thorough understanding of its synthesis, chemical properties, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

- Miaodian Stationery. (2021).

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

- Fisher Scientific. (2023).

- Fisher Scientific. (2015).

- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.

- Bi, X., et al. (n.d.). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.

-

PrepChem. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubChemLite. (n.d.). Ethyl 4-cyanopiperidine-4-carboxylate (C9H14N2O2). Retrieved from [Link]

- Orsini, F., et al. (2007).

Sources

A Predictive Spectroscopic Guide to Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate: A Whitepaper for Advanced Drug Development

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, a substituted piperidine derivative, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this whitepaper leverages a predictive approach, grounded in the empirical data of closely related structural analogs and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and verification of this and similar molecules.

Introduction: The Significance of Spectroscopic Characterization

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (C₁₆H₂₀N₂O₂) is a molecule with a complex substitution pattern on a piperidine core, featuring a benzyl group on the nitrogen, and both a cyano and an ethyl carboxylate group on the C4 position. The confluence of these functional groups necessitates a multi-faceted analytical approach for unambiguous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive picture of the molecule's architecture.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions. By understanding the "why" behind the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can more confidently interpret their own experimental data and troubleshoot any discrepancies.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate are numbered as shown in the diagram below. This numbering scheme will be used to assign specific signals in the NMR spectra.

Caption: Predicted major fragmentation pathways for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in mass spectrometry.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for compounds such as Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of 16 ppm, centered at 8 ppm.

-

Employ a 90° pulse width and a relaxation delay of 5 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 250 ppm, centered at 125 ppm.

-

Employ a 30° pulse width and a relaxation delay of 2 seconds.

-

Accumulate at least 1024 scans.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat solid sample, utilize an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to 3-4 kV and the source temperature to 100-150 °C.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate. By leveraging data from structurally related analogs and fundamental principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information serves as a valuable resource for researchers working on the synthesis and characterization of this molecule and its derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. As with any predictive guide, it is imperative that these predictions are validated against experimentally acquired data.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. NIST WebBook. Retrieved from [Link]

- Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. A thorough structural elucidation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. Among the suite of analytical techniques for structural characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool, providing detailed information about the molecular structure, connectivity, and stereochemistry of a molecule.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate. As a Senior Application Scientist, the following sections will not only present the expected spectral data but also delve into the causal relationships between the molecular structure and the observed NMR parameters. The interpretation is grounded in fundamental NMR principles and supported by data from analogous structures, ensuring a robust and reliable analysis.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the ethyl ester, the benzyl group, and the piperidine ring. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton. The predicted spectrum is based on established chemical shift ranges and coupling constant patterns observed in similar molecular fragments.[1][2][3]

The Aromatic Protons of the Benzyl Group (δ ~7.2-7.4 ppm)

The five protons on the phenyl ring of the benzyl group are expected to resonate in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm. Due to the rapid rotation around the C-C single bonds, these protons often appear as a complex, overlapping multiplet. The electronic environment of these protons is largely influenced by the aromatic ring current, which causes a significant downfield shift.[4]

The Benzylic Protons (δ ~3.6 ppm)

The two protons of the methylene bridge in the benzyl group (-CH₂-Ph) are chemically equivalent and are expected to appear as a sharp singlet at approximately δ 3.6 ppm. These protons are deshielded due to their proximity to the electron-withdrawing phenyl ring and the nitrogen atom of the piperidine ring. The absence of adjacent, non-equivalent protons results in a singlet multiplicity.

The Ethyl Ester Protons

The ethyl ester group gives rise to two distinct signals: a quartet and a triplet, characteristic of an ethyl group spin system.

-

The Methylene Protons (-O-CH₂-CH₃, δ ~4.2 ppm): These two protons are directly attached to the ester oxygen atom, which is strongly electron-withdrawing. This results in a significant downfield shift, and they are predicted to resonate as a quartet at approximately δ 4.2 ppm. The splitting into a quartet is due to the coupling with the three adjacent methyl protons (n+1 rule, where n=3). The typical coupling constant (³JHH) for such a system is around 7.1 Hz.[5][6]

-

The Methyl Protons (-O-CH₂-CH₃, δ ~1.3 ppm): The three protons of the methyl group are in a more shielded environment and are expected to appear as a triplet at approximately δ 1.3 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1, where n=2), with a coupling constant of about 7.1 Hz.

The Piperidine Ring Protons (δ ~2.0-3.2 ppm)

The protons on the piperidine ring present the most complex region of the spectrum. Due to the chair conformation of the piperidine ring, the axial and equatorial protons are chemically and magnetically non-equivalent, leading to distinct signals and complex splitting patterns.[7][8]

-

Protons at C2 and C6 (α to Nitrogen): The four protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be the most deshielded of the piperidine ring protons due to the inductive effect of the nitrogen. They are predicted to resonate in the range of δ 2.8-3.2 ppm. These protons will exhibit complex splitting patterns due to both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling with protons on adjacent carbons).

-

Protons at C3 and C5 (β to Nitrogen): The four protons on the carbons at the 3 and 5 positions are in a more shielded environment compared to the C2/C6 protons and are expected to resonate further upfield, likely in the range of δ 2.0-2.4 ppm. Similar to the C2/C6 protons, they will display complex multiplets due to geminal and vicinal couplings.

The presence of the bulky cyano and ester groups at the C4 position locks the piperidine ring in a preferred chair conformation, leading to distinct axial and equatorial proton signals. The axial-axial, axial-equatorial, and equatorial-equatorial coupling constants will differ, contributing to the complexity of this spectral region.[9]

Data Presentation

The predicted ¹H NMR data for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is summarized in the table below for clarity and ease of comparison.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 7.2-7.4 | multiplet | 5H | - |

| Benzyl-CH₂ | ~3.6 | singlet | 2H | - |

| Ester-O-CH₂ | ~4.2 | quartet | 2H | ~7.1 |

| Ester-CH₃ | ~1.3 | triplet | 3H | ~7.1 |

| Piperidine-H (C2, C6) | 2.8-3.2 | multiplet | 4H | - |

| Piperidine-H (C3, C5) | 2.0-2.4 | multiplet | 4H | - |

Experimental Protocol

The following section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation

-

Compound Purity: Ensure the sample of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization. A synthetic procedure for a related compound is described by Hammarström et al.[10]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[4]

-

Sample Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the piperidine ring protons.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking and Analysis: Identify the chemical shift and multiplicity of each peak. For complex multiplets, specialized software can be used for deconvolution and analysis of coupling constants.

Visualization of Molecular Structure and Workflow

To visually represent the molecular structure and the logical flow of the NMR analysis, the following diagrams are provided in Graphviz DOT language.

Caption: Molecular structure of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate. By systematically analyzing the expected chemical shifts, multiplicities, and coupling constants of each proton in the molecule, a detailed predicted spectrum has been constructed. The provided experimental protocol offers a robust methodology for acquiring high-quality, reproducible NMR data. This guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling confident structural verification and quality control of this important synthetic intermediate. The principles and techniques outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

-

Mnova Predict. Bruker. [Link]

-

CASCADE - Chemical Shift Calculator. Colorado State University. [Link]

-

Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Academy of Sciences. [Link]

-

PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre. [Link]

-

NMR Predictor. ChemAxon. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Ethyl 4-piperidinecarboxylate. PubChem. [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

-

Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]

-

¹H NMR Spectroscopy and Interpretation. University of Wisconsin-La Crosse. [Link]

-

1-Benzyl-4-piperidylamine. PubChem. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

-

Interpretation of ¹H-NMR Spectra. Cengage. [Link]

-

¹H NMR Coupling Constants. University of Wisconsin-Madison. [Link]

-

J-coupling. Wikipedia. [Link]

-

J-Coupling. Weizmann Institute of Science. [Link]

-

Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]

-

A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses. [Link]

-

J-Coupling (Scalar). Chemistry LibreTexts. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]

-

¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301). Human Metabolome Database. [Link]

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. [Link]

- Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. [Link]

-

CAS No : 1126-09-6| Chemical Name : Ethyl Isonipecotate. Pharmaffiliates. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. acdlabs.com [acdlabs.com]

- 3. compoundchem.com [compoundchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. J-coupling - Wikipedia [en.wikipedia.org]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, a substituted piperidine of interest in pharmaceutical research and development. This document delves into the theoretical and practical aspects of its analysis by mass spectrometry, offering insights into ionization behavior, fragmentation patterns, and detailed experimental protocols. The content is structured to provide not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a thorough understanding for both novice and experienced researchers.

Introduction: The Significance of Substituted Piperidines

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Their structural analysis is paramount in drug discovery, development, and quality control. Mass spectrometry stands as a powerful and indispensable tool for the characterization of these compounds, providing crucial information on molecular weight, structure, and purity.[2] This guide focuses on a specific, complex piperidine derivative, Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, to illustrate the principles and techniques of its mass spectrometric analysis.

Molecular Structure and Properties:

Before delving into the mass spectrometric analysis, it is essential to understand the structure of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [3] |

| Molecular Weight | 272.35 g/mol | [3] |

| Monoisotopic Mass | 272.1525 g/mol | Calculated |

| CAS Number | 123730-67-6 | [3] |

The presence of a basic nitrogen atom in the piperidine ring, a bulky N-benzyl group, and a quaternary carbon at the 4-position bearing both a cyano and an ethyl carboxylate group dictates its unique behavior in the mass spectrometer.

Ionization Techniques: A Tale of Two Methods

The choice of ionization technique is critical and depends on the desired information. For Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable, providing complementary information.[4]

Electrospray Ionization (ESI): The Gentle Approach for Molecular Integrity

ESI is a soft ionization technique that typically imparts minimal energy to the analyte, preserving the molecular ion.[5] For a basic compound like our target molecule, positive ion mode ESI is highly effective, leading to the formation of the protonated molecule, [M+H]⁺.

Why ESI is a primary choice:

-

Molecular Weight Confirmation: The prominent [M+H]⁺ ion at m/z 273.1603 provides unambiguous confirmation of the molecular weight.

-

Suitability for LC-MS: ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for the analysis of complex mixtures and reaction monitoring.

-

Tandem MS (MS/MS): The stable [M+H]⁺ precursor ion is ideal for collision-induced dissociation (CID) in tandem mass spectrometry, which provides detailed structural information through controlled fragmentation.

Electron Ionization (EI): Unveiling the Structural Skeleton

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[6] While the molecular ion (M⁺˙) may be weak or absent, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.

Why EI provides valuable insights:

-

Characteristic Fragmentation: The fragmentation patterns in EI are highly reproducible and characteristic of the molecule's structure, aiding in identification.

-

Library Matching: EI spectra can be compared against extensive spectral libraries like NIST and Wiley for rapid identification of known compounds or substructures.[1][2]

-

Elucidation of Isomers: In some cases, subtle differences in the EI fragmentation patterns can help distinguish between isomers.

Proposed Fragmentation Pathways

A deep understanding of the fragmentation pathways is crucial for structural elucidation. Based on the known fragmentation of piperidine derivatives and cyano compounds, we can predict the major fragmentation routes for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 273.1603) is selected and subjected to collision-induced dissociation. The basic nitrogen of the piperidine ring is the likely site of protonation.

Key Predicted Fragmentations:

-

Loss of the N-benzyl group: A prominent fragmentation pathway is the cleavage of the C-N bond to lose the benzyl group (C₇H₇, 91 Da), leading to a fragment at m/z 182. This is often observed as the loss of toluene (C₇H₈, 92 Da) via a rearrangement, resulting in an ion at m/z 181.

-

Loss of the Ethyl Carboxylate Group: Cleavage of the C-C bond at the quaternary center can lead to the loss of the ethyl carboxylate group as a radical (•COOEt, 73 Da) or the neutral loss of ethyl formate (HCOOEt, 74 Da) after rearrangement, yielding ions around m/z 200 or 199.

-

Loss of HCN: The presence of the cyano group makes the neutral loss of hydrogen cyanide (HCN, 27 Da) a likely fragmentation pathway, resulting in an ion at m/z 246.

-

Ring Opening and Fission: The protonated piperidine ring can undergo various ring-opening and fission pathways, leading to a complex series of lower mass fragment ions.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

EI-MS Fragmentation

Under electron ionization, the initial radical cation (M⁺˙ at m/z 272.1525) will undergo more extensive and complex fragmentation.

Dominant Predicted Fragmentations:

-

Alpha-Cleavage: This is a hallmark fragmentation of amines.[2] Cleavage of the C-C bond adjacent to the nitrogen is highly favored. The most likely alpha-cleavage is the loss of the benzyl radical (•C₇H₇), leading to a stable iminium ion at m/z 181. The tropylium cation (C₇H₇⁺) at m/z 91 is also expected to be a very prominent peak.

-

Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fission, leading to a variety of smaller fragments.

-

Loss of Functional Groups from the 4-Position: The quaternary carbon at the 4-position is a point of instability. We can expect the loss of the cyano group (•CN, 26 Da) to give an ion at m/z 246, and the loss of the ethyl carboxylate group (•COOEt, 73 Da) to give an ion at m/z 199.

Caption: Experimental workflow for LC-MS/MS analysis.

EI-MS Analysis (via GC-MS)

This protocol is suitable for structural confirmation and identification.

1. Sample Preparation:

- Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions: [7] * GC System: Gas chromatograph with a capillary column.

- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

- Injection: Split or splitless injection, depending on the sample concentration.

- Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

- Mass Spectrometer: Mass spectrometer with an EI source.

- Ionization Energy: 70 eV.

- Mass Range: Scan from m/z 40 to 500.

3. Data Analysis:

- Identify the molecular ion peak (if present) and major fragment ions.

- Interpret the fragmentation pattern to confirm the structure.

- Compare the obtained spectrum with commercial libraries (e.g., NIST, Wiley) for potential matches. [1][2]

Conclusion and Future Perspectives

The mass spectrometric analysis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate provides a wealth of structural information. ESI-MS/MS is the method of choice for molecular weight determination and for quantitative analysis when coupled with liquid chromatography. EI-MS, on the other hand, offers a detailed fragmentation fingerprint that is invaluable for structural confirmation and identification.

By understanding the fundamental principles of ionization and fragmentation of piperidine derivatives and cyano-containing compounds, researchers can confidently interpret the mass spectra of this and related molecules. The protocols and predicted fragmentation pathways presented in this guide serve as a robust starting point for the successful mass spectrometric characterization of this important class of compounds, facilitating their role in the advancement of pharmaceutical sciences.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 29(8), 1629-1637. [Link]

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 863-868. [Link]

-

Vaz, B. G., et al. (2008). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 19(7), 1432-1438. [Link]

-

MDPI. Synthesis and Chemistry of Organic Geminal Di- and Triazides. [Link]

-

BioChemCalc. Exact Mass Calculator. [Link]

-

University of Missouri. Calculating Exact Masses. [Link]

-

PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]

-

SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. [Link]

-

Michigan State University. Masses. [Link]

-

St. Olaf College. Exact mass calculater. [Link]

-

University of Alberta. Mass Spectrometry Facility. [Link]

Sources

- 1. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]

- 2. static.mascom-bremen.de [static.mascom-bremen.de]

- 3. echemi.com [echemi.com]

- 4. 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | C16H21NO4 | CID 15289672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. massbank.eu [massbank.eu]

Solubility of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a substituted piperidine derivative with a molecular structure that suggests its utility as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Understanding its solubility profile in various organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It outlines the principles of solubility, details a robust experimental protocol adhering to Good Laboratory Practices (GLP), and provides a framework for the systematic evaluation and presentation of solubility data.

Introduction to Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, with the molecular formula C₁₆H₂₀N₂O₂, is a compound of interest in pharmaceutical research due to its core piperidine scaffold.[3] Piperidine and its derivatives are prevalent in a wide array of natural products and synthetic drugs, often contributing to desired pharmacokinetic and pharmacodynamic properties.[2] The presence of a benzyl group, a cyano group, and an ethyl carboxylate group on the piperidine ring of the target molecule imparts a unique combination of polarity and lipophilicity, making its interaction with different solvents a critical area of study.

Chemical Structure and Properties:

-

IUPAC Name: Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate[3]

-

Molecular Formula: C₁₆H₂₀N₂O₂[3]

-

Molecular Weight: 272.35 g/mol [3]

-

Key Functional Groups:

-

Tertiary amine (within the piperidine ring)

-

Benzyl group (non-polar, aromatic)

-

Cyano group (polar)

-

Ethyl ester group (polar)

-

The interplay of these functional groups will govern the compound's solubility. The non-polar benzyl group suggests solubility in non-polar, aromatic solvents, while the polar cyano and ester groups indicate potential solubility in more polar organic solvents. The tertiary amine can also influence solubility, particularly in protic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principle that a substance will dissolve in a solvent if the overall Gibbs free energy of the system decreases upon mixing.[4][5] For organic compounds like Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, several factors influence solubility:

-

Polarity: The polarity of the solute and solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent generally leads to higher solubility.[5]

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility. While the target compound does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

Molecular Size and Shape: Larger molecules may have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome.[5]

-

Temperature: The solubility of most solids in liquids increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.[5][6]

Based on its structure, we can make some initial predictions about the solubility of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in a range of common organic solvents.

| Solvent Type | Predicted Solubility | Rationale |

| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | The non-polar benzyl group may promote some solubility, but the polar functional groups will limit it. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane) | Moderate to High | These solvents can interact with the polar cyano and ester groups without the steric hindrance of hydrogen bonding. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate | These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute, potentially leading to good solubility. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol for determining the equilibrium solubility of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is based on the saturation shake-flask method, a widely accepted and robust technique.[7] Adherence to Good Laboratory Practice (GLP) is essential for obtaining accurate and reproducible results.[7][8]

Materials and Equipment

-

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate into a series of vials. An excess is crucial to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some systems.[5] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method being used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

Workflow Diagram

Caption: Experimental workflow for determining the solubility of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) | Classification |

| Hexane | 0.1 | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

| Toluene | 2.4 | Experimental Data | Calculated Data | e.g., Soluble |

| Dichloromethane | 3.1 | Experimental Data | Calculated Data | e.g., Freely Soluble |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data | e.g., Freely Soluble |

| Acetone | 5.1 | Experimental Data | Calculated Data | e.g., Very Soluble |

| Ethanol | 5.2 | Experimental Data | Calculated Data | e.g., Very Soluble |

| Methanol | 6.6 | Experimental Data | Calculated Data | e.g., Very Soluble |

Note: The classification of solubility can be based on standard pharmacopeial definitions.

Conclusion

The solubility of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in organic solvents is a critical parameter for its effective use in research and development. While theoretical predictions based on its structure provide a useful starting point, accurate and reliable data can only be obtained through rigorous experimental determination. The protocol outlined in this guide, based on the saturation shake-flask method and adhering to GLP, provides a robust framework for generating high-quality solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating this promising compound for a variety of applications.

References

-

Good laboratory practice of equilibrium solubility measurement. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Good laboratory practice of equilibrium solubility measurement - ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. [Link]

-

Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

-

2.2: Solubility Lab - Chemistry LibreTexts. [Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem. [Link]

-

10 Examples of Good Laboratory Practice (GLP) | MaterialsZone. [Link]

-

Ethyl piperidine-4-carboxylate - Cheméo. [Link]

-

tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate - MySkinRecipes. [Link]

Sources

- 1. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

Section 1: Introduction

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (CAS No: 123730-67-6) is a substituted piperidine derivative that serves as a critical building block in modern medicinal chemistry and drug development.[1] Its molecular architecture, featuring a tertiary amine, a nitrile, and an ester functional group, makes it a versatile intermediate for synthesizing complex target molecules, particularly in the development of novel therapeutics.[2]

The chemical integrity of such a key intermediate is paramount to ensuring the reproducibility of synthetic outcomes and the purity of the final active pharmaceutical ingredient (API). Degradation of this starting material can introduce impurities that may be difficult to remove, potentially impacting reaction yields, safety profiles, and the overall success of a development program.

This technical guide provides an in-depth analysis of the stability profile of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate. It outlines the theoretical degradation pathways, provides field-proven protocols for storage and handling, and details experimental methodologies for robust stability assessment. This document is intended for researchers, process chemists, and quality control specialists who handle this compound and require a comprehensive understanding of its stability characteristics to ensure its optimal use.

Section 2: Physicochemical Properties Summary

A clear understanding of the compound's fundamental properties is the first step in developing appropriate storage and handling strategies.

| Property | Value | Source |

| Product Name | Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate | [3] |

| CAS Number | 123730-67-6 | [3] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [3] |